molecular formula C16H14ClN3O2S2 B11358622 2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11358622
M. Wt: 379.9 g/mol
InChI Key: FVBCRWCBUWQUIH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorinated phenoxy group, a thiadiazole ring, and a thiophene moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This is followed by the reaction with an appropriate alkylating agent to form the phenoxy intermediate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiadiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques like recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into amines or other reduced forms.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while nucleophilic substitution of the chlorine atom can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide exerts its effects is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)acetic acid: A simpler analog with similar phenoxy and chlorinated groups but lacking the thiadiazole and thiophene moieties.

    N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide: Contains the thiadiazole and thiophene rings but differs in the acetamide group.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C16H14ClN3O2S2

Molecular Weight

379.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)propanamide

InChI

InChI=1S/C16H14ClN3O2S2/c1-9-8-11(5-6-12(9)17)22-10(2)15(21)19-16-18-14(20-24-16)13-4-3-7-23-13/h3-8,10H,1-2H3,(H,18,19,20,21)

InChI Key

FVBCRWCBUWQUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC(=NS2)C3=CC=CS3)Cl

Origin of Product

United States

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